molecular formula C21H17N3O4S B2670749 N-benzyl-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(pyridin-2-yl)acetamide CAS No. 899954-20-2

N-benzyl-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(pyridin-2-yl)acetamide

Cat. No.: B2670749
CAS No.: 899954-20-2
M. Wt: 407.44
InChI Key: OIRUBACFDQIYFO-UHFFFAOYSA-N
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Description

"N-Benzyl-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(pyridin-2-yl)acetamide" is a synthetic compound derived from saccharin (1,1-dioxo-1,2-benzisothiazol-3-one) and features a unique dual substitution pattern: an N-benzyl group and an N-pyridin-2-yl moiety on the acetamide backbone. This structural framework is associated with diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial effects, as observed in structurally related compounds .

Properties

IUPAC Name

N-benzyl-N-pyridin-2-yl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O4S/c25-20(15-24-21(26)17-10-4-5-11-18(17)29(24,27)28)23(19-12-6-7-13-22-19)14-16-8-2-1-3-9-16/h1-13H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIRUBACFDQIYFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)CN3C(=O)C4=CC=CC=C4S3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(pyridin-2-yl)acetamide involves multiple steps, starting with the formation of the benzo[d]isothiazol-3(2H)-one core structure. The synthesis typically includes:

  • Preparation of the core structure: : This involves the cyclization of a suitable precursor under oxidative conditions.

  • Formation of the dioxido group: : Oxidation reactions to introduce the dioxido functional group.

  • Addition of the benzyl group: : This step often requires the use of benzyl chloride in the presence of a base.

  • Attachment of the pyridine moiety: : Coupling reactions, such as Suzuki or Stille cross-coupling, facilitate this addition.

Industrial Production Methods

Industrial production methods focus on scaling up the synthesis, optimizing reaction conditions, and ensuring high yield and purity. These methods may include:

  • Continuous flow synthesis: : Enhances reaction efficiency and scalability.

  • Catalysis: : Use of specific catalysts to improve reaction rates and selectivity.

  • Purification techniques: : Methods like recrystallization, chromatography, and distillation ensure the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(pyridin-2-yl)acetamide can undergo several types of chemical reactions:

  • Oxidation and Reduction: : The dioxido group allows for various redox reactions.

  • Substitution Reactions: : Electrophilic and nucleophilic substitution at different sites on the molecule.

  • Addition Reactions: : Particularly at the pyridine ring, where additions can modify the compound’s properties.

Common Reagents and Conditions

  • Oxidizing agents: : Such as peroxides and dichromates for oxidation reactions.

  • Reducing agents: : Like lithium aluminum hydride for reduction.

  • Catalysts: : Palladium or nickel catalysts for coupling reactions.

  • Bases and acids: : For facilitating substitution reactions.

Major Products

The major products formed from these reactions vary based on the reagents and conditions, but often include:

  • Oxidized derivatives: : With additional oxygen-containing groups.

  • Reduced derivatives: : With removed oxygen groups.

  • Substituted derivatives: : With various functional groups replacing hydrogen atoms.

Scientific Research Applications

Pharmacological Applications

1. Antimicrobial Activity

Research indicates that derivatives of benzothiazole compounds exhibit notable antimicrobial properties. For instance, studies have shown that related compounds demonstrate significant antibacterial effects against various strains of bacteria, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives were found to be comparable or superior to standard antibiotics .

2. Antifungal Properties

In addition to antibacterial effects, N-benzyl-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(pyridin-2-yl)acetamide has been evaluated for antifungal activity against common pathogens such as Candida albicans and Aspergillus fumigatus. The compound's efficacy in inhibiting fungal growth suggests potential for use in treating fungal infections .

3. Anti-inflammatory Effects

Compounds with similar structures have been reported to possess anti-inflammatory properties. For example, certain derivatives demonstrated significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical targets in the management of inflammation and pain . This suggests that this compound could be developed as an anti-inflammatory agent.

4. Antioxidant Activity

The antioxidant potential of benzothiazole derivatives has also been explored. These compounds can scavenge free radicals and reduce oxidative stress in biological systems, which is beneficial in preventing cellular damage associated with various diseases . The antioxidant activity is attributed to the presence of the benzothiazole ring and substituents that enhance electron donation.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the benzothiazole ring and the pyridine moiety can significantly influence the compound's efficacy against different biological targets. For example:

Substituent Effect on Activity
Benzyl groupEnhances lipophilicity and bioavailability
Pyridine ringModulates receptor interactions and enhances binding affinity
Dioxido groupContributes to overall stability and reactivity

Case Studies

Several studies have documented the biological activities of related compounds:

  • Antibacterial Study : A series of benzothiazole derivatives were synthesized and tested against Staphylococcus aureus, showing promising results with MIC values lower than those of traditional antibiotics .
  • Anti-inflammatory Research : Compounds similar to this compound were evaluated for their effects on COX enzymes, revealing significant inhibition comparable to established anti-inflammatory drugs .
  • Antioxidant Evaluation : A study assessed the antioxidant capabilities of various benzothiazole derivatives using DPPH assays, demonstrating effective radical scavenging activities that could be beneficial in therapeutic applications .

Mechanism of Action

The compound's mechanism of action involves interaction with specific molecular targets:

  • Molecular Targets: : Enzymes, receptors, and other proteins.

  • Pathways: : Can modulate biochemical pathways by inhibiting or activating specific enzymes.

  • Effects: : These interactions can lead to various biological effects, including anti-inflammatory, anticancer, or antimicrobial activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations

Substituent Effects on Bioactivity: Aromatic Groups: The pyridin-2-yl group in the target compound is less common in the literature but may offer enhanced binding to enzymes via hydrogen bonding or π-stacking compared to phenyl or alkyl substituents . Electron-Withdrawing Groups: Compounds with CF₃ (Compound 12) or Br (Compound 11) show improved antimicrobial or antiviral activity due to increased lipophilicity and target interaction . Ester vs.

Synthetic Efficiency :

  • The target compound’s synthesis likely follows methods similar to and , involving nucleophilic substitution of saccharin derivatives with benzyl and pyridin-2-yl halides. Yields for related compounds range from 25% to 96%, depending on steric and electronic factors .

Molecular Docking and DFT Insights :

  • Esters (e.g., 3f) and nitriles (e.g., 2) exhibit strong COX-1 binding (ΔG < -6.8 kcal/mol), surpassing aspirin (ASA) in Gibbs free energy values. The target compound’s benzyl and pyridine groups may further optimize binding pocket interactions .
  • DFT calculations correlate low energy gaps (e.g., 7.57 eV for 3f) with high bioactivity, suggesting the target compound’s electronic profile could be tuned for specific applications .

Biological Activity

N-benzyl-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(pyridin-2-yl)acetamide, with the CAS number 899954-20-2, is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, focusing on its anticonvulsant effects and other biological activities supported by recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H17N3O4SC_{21}H_{17}N_{3}O_{4}S with a molecular weight of 407.4 g/mol. The compound features a complex structure that includes a benzothiazole moiety, which is often associated with various biological activities.

PropertyValue
CAS Number899954-20-2
Molecular FormulaC21H17N3O4S
Molecular Weight407.4 g/mol

Anticonvulsant Activity

Research has indicated that derivatives of N-benzyl-2-acetamidoacetamides exhibit significant anticonvulsant properties. A study highlighted the importance of structural features in maximizing anticonvulsant activity, particularly the positioning of heteroatoms in the molecule. For instance, specific derivatives demonstrated effective ED50 values in animal models:

  • N-benzyl-2-acetamido-3-methoxypropionamide : ED50 = 8.3 mg/kg
  • N-benzyl-2-acetamido-3-ethoxypropionamide : ED50 = 17.3 mg/kg
    These values are comparable to the standard anticonvulsant drug phenytoin (ED50 = 6.5 mg/kg) .

Other Biological Activities

In addition to anticonvulsant effects, compounds with similar structural features have been studied for various biological activities:

  • Antimicrobial Activity : Benzimidazole derivatives have shown promising results against both Gram-positive and Gram-negative bacteria, as well as antifungal properties.
    • Gram-positive bacteria : Staphylococcus aureus, Methicillin-resistant Staphylococcus aureus
    • Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa
    • Fungi : Candida albicans, Aspergillus fumigatus .
  • Anticancer Potential : Compounds similar to N-benzyl derivatives have been explored for their anticancer activities, showing efficacy in inhibiting tumor growth in various cancer cell lines.

Structure-Activity Relationship (SAR)

The biological activities of N-benzyl derivatives are often linked to their structural characteristics. The presence of specific functional groups can enhance or diminish their pharmacological effects:

Functional GroupEffect on Activity
Heteroatoms (O, N)Enhanced activity
Aromatic ringsIncreased lipophilicity and bioavailability

Case Studies

Recent studies have provided insights into the pharmacological profiles of compounds similar to N-benzyl derivatives:

  • Study on Anticonvulsants :
    • A comprehensive evaluation of various N-benzyl derivatives indicated that those with specific substitutions at the C(2) and C(3) positions exhibited superior anticonvulsant properties compared to others .
  • Antimicrobial Evaluation :
    • In vitro studies demonstrated that certain derivatives had minimal inhibitory concentrations (MICs) comparable to established antibiotics, indicating potential for development as new antimicrobial agents .

Q & A

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?

The compound can be synthesized via modified literature methods involving N-substituted saccharin derivatives. Key steps include:

  • Two-step alkylation/acylation : Reacting saccharin derivatives with activated acetamide intermediates under controlled pH and temperature (e.g., 60–80°C in DMF) to achieve yields >85% .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while dichloromethane aids in purification .
  • Purity validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity post-recrystallization .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

A multi-technique approach is critical:

  • 1H/13C-NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and carbonyl groups (δ 165–175 ppm). Pyridine and benzisothiazole rings show distinct splitting patterns .
  • IR spectroscopy : Confirm sulfonyl (1150–1250 cm⁻¹) and amide (1650–1700 cm⁻¹) groups .
  • Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+ at m/z 424.0921) .
  • Cross-validation : Discrepancies in spectral data (e.g., unexpected splitting in NMR) can be resolved via DFT simulations to predict chemical shifts .

Advanced Research Questions

Q. How does the compound interact with biological targets, and what experimental models validate these interactions?

Mechanistic studies involve:

  • DNA binding assays : Use UV-vis titration and ethidium bromide displacement to calculate binding constants (K ≈ 10⁴–10⁵ M⁻¹), suggesting intercalation or groove binding .
  • Enzyme inhibition : Test against cyclooxygenase-2 (COX-2) or kinases via ELISA, with IC₅₀ values compared to reference inhibitors (e.g., celecoxib) .
  • In vivo models : Murine inflammation models (e.g., carrageenan-induced paw edema) assess anti-inflammatory efficacy at 10–50 mg/kg doses .

Q. What computational strategies predict the compound’s bioactivity, and how do they compare with empirical data?

  • Molecular docking (AutoDock/Vina) : Predict binding poses in COX-2 (PDB: 3LN1) with ∆G ≈ -9.5 kcal/mol. Compare with crystallographic data to validate interactions (e.g., H-bonding with Arg120) .
  • DFT calculations : Analyze frontier orbitals (HOMO-LUMO gap ≈ 4.2 eV) to correlate reactivity with antioxidant activity (IC₅₀ ≈ 15 µM in DPPH assays) .
  • Discrepancy management : If computational IC₅₀ deviates >20% from empirical data, re-evaluate force field parameters or solvation models .

Q. How can researchers address discrepancies in biological activity data across studies?

Contradictions may arise from:

  • Assay variability : Standardize protocols (e.g., fixed incubation times, cell passage numbers) .
  • Purity thresholds : Impurities >5% (e.g., unreacted saccharin) skew activity; enforce QC via LC-MS .
  • Meta-analysis : Pool data from ≥3 independent studies using random-effects models to calculate weighted activity metrics .

Q. What are the structure-activity relationships (SAR) influencing this compound’s pharmacological profile?

Key SAR insights:

  • Benzisothiazole ring : The 1,1-dioxido group enhances solubility and hydrogen bonding with target proteins .
  • Pyridine substituent : N-Benzyl groups improve blood-brain barrier penetration (logP ≈ 2.8) .
  • Acetamide linker : Flexibility of the -CH₂-CO-NH- moiety allows conformational adaptation to binding pockets .

Q. What are the challenges in scaling up synthesis without compromising purity?

  • Reactor design : Transition from batch to flow chemistry for exothermic steps (e.g., acylation) to maintain temperature control .
  • Purification : Replace column chromatography with fractional crystallization (ethanol/water, 3:1) for cost-effective scale-up .
  • In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of sulfonyl group formation .

Q. How does the compound’s stability under various conditions affect experimental reproducibility?

  • pH sensitivity : Degrades rapidly at pH >8 (t₁/₂ <24 hrs); use buffered solutions (pH 6–7) in bioassays .
  • Thermal stability : Store at -20°C in amber vials to prevent dimerization (observed at 25°C after 4 weeks) .
  • Light exposure : UV irradiation induces cleavage of the benzisothiazole ring; conduct reactions under inert light .

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